molecular formula C8H5ClN2 B1297631 5-Chloroquinoxaline CAS No. 62163-09-1

5-Chloroquinoxaline

Cat. No. B1297631
CAS RN: 62163-09-1
M. Wt: 164.59 g/mol
InChI Key: OKPVFVMARCHULN-UHFFFAOYSA-N
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Description

5-Chloroquinoxaline is a chemical compound with the molecular formula C8H5ClN2 and a molecular weight of 164.59 . It is a white to off-white to yellow solid at room temperature .


Synthesis Analysis

5-Chloroquinoxaline can be synthesized using substituted o-phenylenediamines derivative and 1,2-diketone / α-hydroxy ketone . The reaction mixture is stirred at 100 °C in an oil bath, and the reaction is monitored by thin layer chromatography (TLC) . After completion of the reaction, the mixture is cooled to room temperature and quenched by water . The resultant product is filtered/extracted with EtOAc to get the product .


Molecular Structure Analysis

The IUPAC name for 5-Chloroquinoxaline is 5-chloroquinoxaline . The InChI code is 1S/C8H5ClN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H .


Chemical Reactions Analysis

5-Chloroquinoxaline is an essential intermediate in the synthesis of various drugs . It can react with phosphorus oxychloride to give 7-bromo-2-chloroquinoxaline .


Physical And Chemical Properties Analysis

5-Chloroquinoxaline is a white to off-white to yellow solid . It has a molecular weight of 164.59 .

Scientific Research Applications

  • Medicine and Pharmacology

    • Quinoxaline is a privileged pharmacophore that has broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics .
    • The therapeutic potential and biomedical applications of quinoxalines have been enhanced by the incorporation of the sulfonamide group into their chemical framework .
    • Quinoxaline sulfonamide derivatives have a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .
  • Synthesis of Bioactive Compounds

    • Quinoxalines are important biological agents, and a significant amount of research activity has been directed towards this class .
    • They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
    • Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry .
  • Intermediates in Drug Synthesis

    • Quinoxaline derivatives are important intermediates in the synthesis of various drugs .
    • For example, 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is an essential intermediate to synthesize the drug Erdafitinib .
    • Erdafitinib is an orally administered, small molecule, pan-fibroblast growth factor receptor (FGFR) inhibitor that was approved in the United States for the treatment of locally advanced or metastatic FGFR3 or FGFR2 urothelial carcinoma .
  • Agriculture

    • Quinoxaline derivatives also play an important role as pesticides .
    • These compounds can be used as herbicides and insecticides .
  • Chemical Industry

    • Quinoxaline derivatives are widely used in the chemical industry .
    • They can be applied in high-efficiency phosphorescent light-emitting diodes and solar cells .
  • Biomedicine

    • Quinoxaline derivatives have many biological activities, including anti-cancer activity, antioxidant activity, anti-proliferative activity, anti-tuberculosis activity, antibacterial activity, anti-hepatitis C virus activity .
    • They have satisfactory effects in the treatment of AIDS, depression, and glaucoma .
  • Anti-Allergic Reactions

    • The fusion of tetrazoles with quinoxalines displays remarkable biological activities .
    • For example, 4-chlorotetrazolo-(1,5-a) quinoxalines obstruct mast cell-mediated allergic reactions .
  • Antimicrobial Activities

    • Quinoxaline sulfonamides have been synthesized and studied for their antimicrobial activities .
    • The starting 2,3-diphenylquinoxaline was prepared in an excellent yield by condensation of o-phenylenediamine (OPD) and diketone .
  • Green Chemistry

    • Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
    • This review paper highlights the various synthetic routes to prepare quinoxaline and its derivatives, covering the literature for the last two decades .
  • Treatment of Infectious Diseases

    • Quinoxalines is an essential moiety to treat infectious diseases .
    • Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
  • Cancer Treatment

    • Quinoxaline derivative 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, which is an essential intermediate to obtain drug Erdafitinib, has been synthesized .
    • Erdafitinib is an orally administered, small molecule, pan-fibroblast growth factor receptor (FGFR) inhibitor that was recently approved in the United States for the treatment of locally advanced or metastatic FGFR3 or FGFR2 urothelial carcinoma .
  • Depression and Glaucoma Treatment

    • Quinoxaline derivatives have satisfactory effects in the treatment of AIDS, depression, and glaucoma .

Safety And Hazards

5-Chloroquinoxaline is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Quinoxaline derivatives, including 5-Chloroquinoxaline, have broad applications in medicine, pharmacology, and pharmaceutics . They exhibit a wide range of pharmacological activities and are used in the treatment of various diseases . Future research may focus on the development of more potent therapeutic agents based on quinoxaline derivatives .

properties

IUPAC Name

5-chloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPVFVMARCHULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344371
Record name 5-Chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroquinoxaline

CAS RN

62163-09-1
Record name 5-Chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
R Nasielski‐Hinkens, E Vande Vyver… - Bulletin des Sociétés …, 1986 - Wiley Online Library
… We have confirmed, however, that no 5-chloroquinoxaline is formed by comparison with an authentic sample which was synthesized through a slightly modified scheme. …
Number of citations: 11 onlinelibrary.wiley.com
J Nasielski, S Heilporn, R Nasielski-Hinkens… - Tetrahedron, 1987 - Elsevier
… We interpret this as evidence for an exclusively intramolecular origin of the 5-chloroquinoxaline, while chlorination in position 7 can originate both from an intramolecular process and …
Number of citations: 15 www.sciencedirect.com
JK Landquist - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… 5-Chloroquinoxaline and 6-iodoquinoxaline were also made in poor yield from 5- and 6aminoquinoxaline by the Sandmeyer reaction. 6-Bromoquinoxaline. 6-Aminoquinoxaline (14.5 g.…
Number of citations: 66 pubs.rsc.org
J Nasielski, S Heilporn, R Nasielski-Hinkens, B Tinant… - Tetrahedron, 1989 - Elsevier
… made according to the method of Newman and Boden (22) by heating 5chloroquinoxaline … 8.16; 5-chloroquinoxaline 8.57; benzoyl cyanide 12.46; 6-chloroquinoxaline …
Number of citations: 6 www.sciencedirect.com
H McNab - Journal of the Chemical Society, Perkin Transactions 1, 1982 - pubs.rsc.org
… The 13C nmr parameters of 5-chloroquinoxaline (3) and 5-methoxyquinoxaline (4) are shown in Tables 1 and 3; however these 20 MHz spectra could not be assigned completely on …
Number of citations: 22 pubs.rsc.org
J Verbeek, W Berends… - Recueil des Travaux …, 1976 - Wiley Online Library
… From GLC/MS and NMR analysis it followed that the hydroxylation had occurred at C(5) with all these compounds, except for 5chloroquinoxaline, which yielded 5-chloro-8-hydroxy…
Number of citations: 8 onlinelibrary.wiley.com
H McNab - Citeseer
… The 13C nmr parameters of 5-chloroquinoxaline (3) and 5-methoxyquinoxaline (4) are shown in Tables 1 and 3; however these 20 MHz spectra could not be assigned completely on …
Number of citations: 2 citeseerx.ist.psu.edu
A Scozzafava, A Mastrolorenzo, CT Supuran - Bioorganic & medicinal …, 2000 - Elsevier
… Other antitumor sulfonamides that have been investigated include CQS, 5-chloroquinoxaline-2-sulfanilamide 5,8, 9 E7010 6, 10 and E7070 7. Furthermore, this group reported recently …
Number of citations: 99 www.sciencedirect.com
EJ Jacobsen, RE TenBrink, LS Stelzer… - Journal of medicinal …, 1996 - ACS Publications
… The 5-chloroquinoxaline could not be prepared by this sequence due to poor regioselectivity in … The crude mixture was treated with sodium borohydride to give the 5-chloroquinoxaline …
Number of citations: 83 pubs.acs.org
CT Supuran, A Scozzafava - European Journal of Medicinal Chemistry, 2000 - Elsevier
Potent sulfonamide inhibitors of the zinc enzyme carbonic anhydrase (CA, EC 4.2.1.1), derivatives of 1,3,4-thiadiazole-2-sulfonamide, possessing inhibition constants in the range of 10 …
Number of citations: 199 www.sciencedirect.com

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